An In-depth Technical Guide to N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide: Chemical Properties and Structure
An In-depth Technical Guide to N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide: Chemical Properties and Structure
For Immediate Release
Introduction
N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide, with the CAS Number 312-57-2, belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry renowned for a wide spectrum of biological activities.[1] The incorporation of halogen atoms, specifically chlorine and fluorine, into the molecular scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.[2] This guide delves into the core chemical characteristics of this specific halogenated sulfonamide, providing a foundational understanding for its potential applications.
Physicochemical and Structural Properties
The fundamental properties of N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source(s) |
| CAS Number | 312-57-2 | [3] |
| Molecular Formula | C₁₂H₉ClFNO₂S | |
| Molecular Weight | 285.72 g/mol | [3] |
| Appearance | White to light brown crystalline solid | [4] |
| SMILES | Fc1ccc(cc1)S(=O)(=O)Nc1ccc(cc1)Cl | [3] |
Structural Elucidation
The molecular structure of N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide is characterized by a central sulfonamide linkage connecting a 4-fluorophenyl group and a 4-chlorophenyl group.
Caption: 2D structure of N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide.
While a specific crystal structure for N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide is not publicly available, analysis of closely related compounds, such as N-(4-chlorophenylsulfonyl)-4-fluorobenzamide, reveals that the two aromatic rings are typically inclined to one another, with dihedral angles often around 80-90 degrees.[5] The crystal packing is generally stabilized by intermolecular hydrogen bonds, commonly involving the N-H group of the sulfonamide and one of the sulfonyl oxygen atoms.[5]
Synthesis and Characterization
The synthesis of N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide typically proceeds via a nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and 4-chloroaniline. This is a common and efficient method for the formation of sulfonamides.[1]
Caption: General synthetic workflow for N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide.
Experimental Protocol: Synthesis
The following is a representative, field-proven protocol for the synthesis of N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide. The causality behind each step is explained to ensure reproducibility and understanding.
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-chloroaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture.
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Base Addition: Add a base, such as pyridine or triethylamine (1.1-1.2 equivalents), to the solution. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction, driving the equilibrium towards product formation.
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Sulfonyl Chloride Addition: Cool the reaction mixture to 0 °C in an ice bath. This is an exothermic reaction, and cooling helps to control the reaction rate and minimize the formation of byproducts. Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in the same solvent dropwise over 15-30 minutes with vigorous stirring.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Workup: Upon completion, quench the reaction by adding water. If DCM is used as the solvent, separate the organic layer. If THF is used, add an immiscible organic solvent like ethyl acetate to extract the product. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove residual water.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide as a crystalline solid.
Spectroscopic Characterization
The identity and purity of the synthesized compound should be confirmed by a suite of spectroscopic techniques. Below are the expected spectral characteristics based on the structure and data from analogous compounds.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the 4-fluorophenyl ring will appear as two doublets of doublets (or multiplets) due to coupling with the adjacent protons and the fluorine atom. The protons on the 4-chlorophenyl ring will appear as two doublets. The N-H proton will likely appear as a broad singlet, and its chemical shift can be concentration-dependent.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbon atoms attached to fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of the sulfonyl group, the chlorine atom, and the fluorine atom.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 | N-H Stretch | Sulfonamide |
| 1350-1300 | Asymmetric SO₂ Stretch | Sulfonyl |
| 1170-1150 | Symmetric SO₂ Stretch | Sulfonyl |
| 1600-1475 | C=C Stretch | Aromatic Rings |
| 1250-1000 | C-F Stretch | Aryl Fluoride |
| 850-550 | C-Cl Stretch | Aryl Chloride |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide, the molecular ion peak [M]⁺ should be observed at m/z 285 (for ³⁵Cl) and 287 (for ³⁷Cl) with an approximate intensity ratio of 3:1. Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the S-C bond, leading to characteristic fragment ions.
Potential Applications and Research Directions
Sulfonamide-containing molecules are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][6] The presence of fluorine can enhance metabolic stability and binding affinity to biological targets.[2]
Future research on N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide could focus on:
-
Biological Screening: Evaluating its activity against a panel of cancer cell lines, bacterial strains, or inflammatory targets.
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Structural Biology: Co-crystallization with target proteins to understand its binding mode and guide further optimization.
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Analogue Synthesis: Systematic modification of the structure to explore structure-activity relationships (SAR) and develop more potent and selective compounds.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and characterization of N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide. By synthesizing information from related compounds and established chemical principles, this document serves as a valuable resource for researchers and scientists working with this and similar sulfonamide derivatives. The provided protocols and data offer a solid foundation for further investigation into the potential applications of this compound in various scientific disciplines.
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